

Technical Deep Dive: Ac-RLR-AMC Fluorogenic Peptide Substrate

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Compound of Interest

Compound Name: *Ac-Arg-Leu-Arg-AMC*

CAS No.: 929903-87-7

Cat. No.: B3030607

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Probe for Proteasomal Trypsin-Like Activity & UCH-L1 Characterization[1]

Executive Summary

Ac-RLR-AMC (Acetyl-Arg-Leu-Arg-7-amino-4-methylcoumarin) is a specialized fluorogenic peptide substrate designed for the kinetic profiling of protease activity.[1] While often utilized in general protease panels, its primary and most critical application is the specific quantification of the Trypsin-like (T-L) activity of the 20S and 26S proteasome.[1]

In drug discovery, particularly within the oncology and neurodegeneration spaces, distinguishing between the proteasome's three catalytic activities—Chymotrypsin-like (

), Caspase-like (

), and Trypsin-like (

)—is vital.[1] Ac-RLR-AMC allows researchers to isolate the

subunit activity, providing a distinct advantage over broad-spectrum substrates.[1]

Chemical & Physical Specifications

Understanding the physicochemical properties of the substrate is the first step toward a reproducible assay. The hydrophobic nature of the AMC group requires careful handling to prevent precipitation in aqueous buffers.

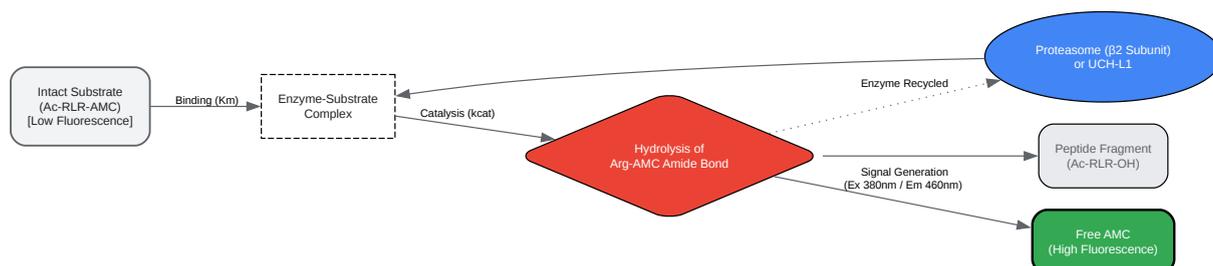
Property	Specification	Technical Note
Sequence	Ac-Arg-Leu-Arg-AMC	N-terminal Acetylation protects against aminopeptidases.[1]
Molecular Weight	~642.8 Da	Varies slightly based on counter-ion (e.g., TFA salt).[1]
Excitation ()	350 nm – 380 nm	Peak excitation is typically 380 nm.[1]
Emission ()	440 nm – 460 nm	Peak emission is typically 460 nm (Blue region).[1]
Solubility	DMSO, DMF, 5% Acetic Acid	Critical: Dissolve in 100% DMSO to create a stock (e.g., 10 mM) before aqueous dilution.[1]
Purity	95% (HPLC)	High purity is essential to minimize background fluorescence from free AMC contaminants.[1]
Storage	-20°C (Desiccated)	Protect from light. Hygroscopic.

Mechanism of Action

The utility of Ac-RLR-AMC relies on the quenching effect of the amide bond.[1][2] In its intact state, the AMC fluorophore is attached to the C-terminal Arginine via an amide linkage, which significantly quenches its fluorescence.[1][2]

Upon recognition by the protease (specifically the S1 pocket preferring basic residues like Arginine), the enzyme hydrolyzes this bond.[1] This liberation event restores the electron delocalization of the coumarin ring, resulting in a massive increase in fluorescence quantum yield.[1]

Diagram 1: Enzymatic Cleavage Mechanism



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Caption: Kinetic mechanism of Ac-RLR-AMC hydrolysis. The protease recognizes the RLR motif, cleaving the amide bond to release highly fluorescent AMC.[1]

Validated Experimental Protocol

Author Note: The following protocol is designed for a 96-well plate format. For 384-well plates, scale volumes down proportionally (typically 1/2 to 1/4 volume).[1]

Phase 1: Reagent Preparation

- Assay Buffer (Proteasome):
 - 20 mM HEPES or Tris-HCl (pH 7.5)
 - 0.5 mM EDTA (Prevents metal-dependent inhibition, though some protocols omit this if measuring metalloproteases)[1]
 - 5 mM MgCl

(Structural stability for 26S)[1]

- 1 mM DTT or TCEP (Critical: Maintains reducing environment for enzyme active site stability)[1]
- Note: Prepare fresh DTT on the day of the experiment.
- Substrate Stock:
 - Dissolve lyophilized Ac-RLR-AMC in 100% DMSO to 10 mM.[1]
 - Aliquot and store at -20°C. Do not freeze-thaw more than twice.
- AMC Standard Curve:
 - Prepare a dilution series of free AMC (0 – 10 M) in the Assay Buffer.[1] This is required to convert Relative Fluorescence Units (RFU) to specific activity (pmol/min).[1]

Phase 2: Assay Setup (Standard Workflow)

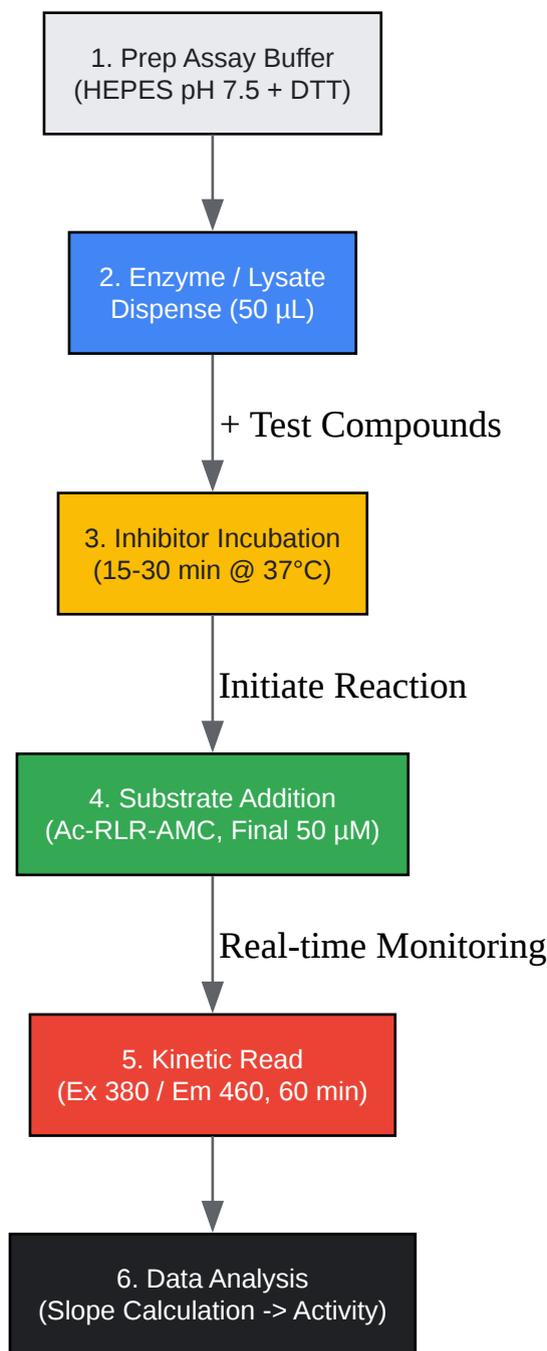
- Enzyme Addition: Add 50 L of diluted enzyme (e.g., purified 20S proteasome or cell lysate) to the wells.
- Inhibitor Control (Optional but Recommended):
 - Add 10 L of test compound or specific inhibitor (e.g., Epoxomicin or MG-132).[1]
 - Incubate for 15-30 minutes at 37°C to allow equilibrium binding.
- Substrate Initiation:
 - Dilute the 10 mM Substrate Stock to 200-400 M in Assay Buffer (Intermediate dilution).
 - Add 40

L of this intermediate substrate to the wells to achieve a final concentration of 20-50

M.[1]

- Why this concentration? It is typically near the
of the proteasome, ensuring linear kinetics.[1]
- Measurement:
 - Immediately place in a fluorescence plate reader pre-heated to 37°C.[1]
 - Mode: Kinetic (read every 1-2 minutes for 60 minutes).
 - Wavelengths: Ex 380 nm / Em 460 nm.[1][3][4][5]

Diagram 2: High-Throughput Assay Workflow



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Caption: Step-by-step workflow for determining proteasomal activity using Ac-RLR-AMC.

Data Analysis & Interpretation

Do not report raw RFU. Raw fluorescence varies between instruments.[1] You must calculate the reaction velocity.[1]

- Slope Calculation: Plot RFU vs. Time (min). Determine the slope of the linear portion of the curve (

).[1]

- Standard Curve Conversion:

[1]

- Activity Calculation:

[1]

Specificity Check: To confirm the signal is from the proteasome's Trypsin-like site, use a specific inhibitor.[1]

- MG-132: Broad spectrum (inhibits all sites).[1]
- Lactacystin: Irreversible proteasome inhibitor.[1]
- Note: If signal remains after MG-132 treatment, you may have off-target cleavage by other serine proteases or aminopeptidases (if the N-term Ac group was compromised).[1]

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
High Background Fluorescence	Free AMC in stock	Check substrate purity. If >5% free AMC, repurify or discard. [1]
Non-Linear Kinetics	Substrate depletion	Reduce enzyme concentration or reaction time.[1] Ensure <10% substrate conversion.[1]
Low Signal	Inner Filter Effect	Substrate concentration >100 M can absorb excitation light. [1] Lower concentration to 50 M.
Signal Drift	Photobleaching	Minimize light exposure.[1] Use "black" plates to reduce light scatter.[1]
No Inhibition	DTT Oxidation	DTT is unstable.[1] Ensure fresh reducing agent is added to the buffer.

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